Droloxifene citrate - 97752-20-0

Droloxifene citrate

Catalog Number: EVT-331592
CAS Number: 97752-20-0
Molecular Formula: C32H37NO9
Molecular Weight: 579.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Droloxifene citrate, a structural analogue of tamoxifen, is a selective estrogen receptor modulator (SERM) with mixed estrogen agonistic and antagonistic effects. It has been studied for its potential benefits in various medical conditions, particularly those associated with postmenopausal changes in women. Droloxifene has been shown to have positive effects on bone density, lipid profiles, and cardiovascular health, while also acting as an antiestrogen in breast tissue, which is beneficial for the treatment of breast cancer12345678910.

Synthesis Analysis
  • Starting Materials: Methoxybenzene and phenylacetic acid are utilized as starting materials. []
  • Synthetic Route: The synthesis involves Friedel-Crafts acylation, alkylation, demethylation, etherification, Grignard addition, elimination-dehydration, configuration conversion, and finally, citrate salt formation. []
  • Improved Procedure: This synthesis offers advantages over previously reported methods, including shorter reaction steps, simplified separation and purification techniques, easier configuration conversion, and readily available starting materials and reagents. []
Mechanism of Action

Droloxifene functions by binding to estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the target tissue. It has a higher affinity for the estrogen receptor compared to tamoxifen and a higher antiestrogenic to estrogenic ratio. This allows droloxifene to inhibit cell growth and division in estrogen receptor-positive cell lines, which is particularly relevant in the context of breast cancer treatment. Additionally, droloxifene's rapid pharmacokinetics, with quick peak concentrations and elimination, make it a suitable candidate for conditions requiring swift action2.

Physical and Chemical Properties Analysis
  • Solubility: As a citrate salt, droloxifene citrate is likely to exhibit good water solubility, a characteristic commonly observed in citrate salts of pharmaceutical compounds. []
  • Stability: While specific stability data is not available, the successful formulation of droloxifene citrate into oral solutions suggests adequate chemical stability under appropriate storage conditions. []
Applications in Various Fields

Cardiovascular Health

In healthy postmenopausal women, droloxifene has been shown to reduce low-density lipoprotein (LDL) cholesterol and lipoprotein(a), which are risk factors for cardiovascular disease. It also decreases fibrinogen levels, a coagulation factor, without affecting the fibrinolytic cascade. These properties suggest that droloxifene may confer cardiovascular benefits without the risks associated with traditional estrogen therapy1.

Breast Cancer Treatment

Droloxifene exhibits antiestrogenic effects in breast tissue, making it a potential treatment for metastatic breast cancer. Clinical studies have demonstrated its effectiveness in postmenopausal women with breast cancer, showing significant response rates and median response durations, especially at higher dosages. The drug also influences plasma gonadotrophins and sex hormone-binding globulin (SHBG) levels, which are important factors in the management of breast cancer27.

Osteoporosis Prevention

In the context of bone health, droloxifene has been found to prevent bone loss in ovariectomized rats, a model for postmenopausal osteoporosis. It maintains bone mineral density (BMD) and inhibits bone turnover, which are critical factors in the prevention and treatment of osteoporosis. Droloxifene's effects on bone are comparable to those of estradiol, but without the associated increase in uterine weight, suggesting a safer profile for long-term use34568.

Cholesterol and Weight Management

Droloxifene has been shown to reduce total serum cholesterol levels and inhibit body weight gain in animal models. These effects are beneficial for postmenopausal women who are at increased risk of hypercholesterolemia and obesity689.

Luteal Cell Apoptosis

Research has also indicated that droloxifene can induce apoptosis in luteal cells of rats, with implications for reproductive health and potential therapeutic applications. The mechanism involves the upregulation of c-myc and bax mRNA, suggesting a role in the regulation of cell death10.

Properties

CAS Number

97752-20-0

Product Name

Droloxifene citrate

IUPAC Name

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H37NO9

Molecular Weight

579.6 g/mol

InChI

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

GTJXPMSTODOYNP-BTKVJIOYSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol 2-Hydroxy-1,2,3-propanetricarboxylate (1:1); _x000B_(E)-3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol 2-Hydroxy-1,2,3-propanetricarboxylate (1:1) (salt)

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.